Understanding the Functions of CDC7 and CDK1 in Cell Division Cycles

Cell division cycle 7-related protein kinase (CDC7) is an enzyme that in humans is encoded by the CDC7 gene. CDC7 is involved in regulation of the cell cycle at the point of chromosomal DNA replication. The progression of cells through G1 phase and their entry into DNA synthesis (S phase) is one of the most tightly regulated steps of cell division. During the G1 phase, several proteins assemble on DNA replication origins and form pre-replication complexes that wait for a signal to trigger origin firing. This signal is thought to be provided by the kinase CDC7, which acts in concert with cyclin E–CDK2. The major function of CDC7 is to phosphorylate MCM proteins within pre-replication complexes. This, together with the action of cyclin E–CDK2, promotes binding of CDC45 and GINS to MCM2–7, which results in the formation of the CDC45–MCM–GINS (CMG) complex and activation of DNA helicase. These events cause unwinding of double-stranded DNA, recruitment of DNA polymerase and initiation of DNA synthesis.

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GPCR-mediated β-arrestin activation

The researchers use total internal reflection fluorescence (TIRF)-based single-molecule fluorescence resonance energy transfer (smFRET) imaging to investigate the β-arrestin1 (βarr1) activation mechanism by examining release of its C-terminal tail region (βarr1 tail) upon binding of phosphorylated receptor or known mimics of the Rp tail. These measurements enabled direct observation of stochastic, dynamic processes in the βarr1 tail—largely inaccessible to ensemble methods—associated with βarr1’s interaction with the receptor and of how these processes are regulated by GPCR activation.

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UM171: the Molecule that Keeps on Giving

UM171 is a potent small molecule that stimulates the ex vivo expansion of human hematopoietic stem cells/HSC capable of reconstituting human hematopoiesis for at least 6 months in immunocompromised mice. The properties of UM171 make it a potential candidate for hematopoietic stem cell transplantation and gene therapy.

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WHO Recommends Paxlovid (Nirmatrelvir and Ritonavir) for Patients with Non-Severe COVID-19 at High Risk of Hospitalization

WHO made a strong recommendation for nirmatrelvir and ritonavir, sold under the name Paxlovid, for mild and moderate COVID-19 patients at highest risk of hospital admission, calling it the best therapeutic choice for high-risk patients to date.

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Alcoholism Drug Disulfiram Investigated for Anxiety Disorders

Anxiety disorders are a cluster of mental disorders characterized by significant and uncontrollable feelings of anxiety and fear such that a person's social, occupational, and personal function are significantly impaired. There are several types of anxiety disorders, including generalized anxiety disorder, panic disorder, social anxiety disorder, and various phobia-related disorders. The individual disorder can be diagnosed using the specific and unique symptoms, triggering events, and timing. It is possible for an individual to have more than one anxiety disorder during their life or at the same time and anxiety disorders are marked by a typical persistent course.

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Two Drugs Targeting DNA Damage Response Show Promise in Ongoing Cancer Trials - Apr, 2022

Results from early-stage clinical trials show two drugs that target the DNA damage response (DDR) pathway in cancers — ATR inhibitor elimusertib and PARP inhibitor AZD5305 — are safe and clinically beneficial in treating patients with advanced solid tumors. Principal investigator Timothy Yap, M.B.B.S., Ph.D., associate professor of Investigational Cancer Therapeutics, today presented new data from the trials at the American Association for Cancer Research (AACR) Annual Meeting 2022.

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New Targets Revealed for Treating Adult Blood Cancer with CRISPR Editing

CRISPR (an acronym for clustered regularly interspaced short palindromic repeats) is a family of DNA sequences found in the genomes of prokaryotic organisms such as bacteria and archaea. These sequences are derived from DNA fragments of bacteriophages that had previously infected the prokaryote. They are used to detect and destroy DNA from similar bacteriophages during subsequent infections. Cas9 (or CRISPR-associated protein 9) is an enzyme that uses CRISPR sequences as a guide to recognize and cleave specific strands of DNA that are complementary to the CRISPR sequence. Cas9 enzymes together with CRISPR sequences form the basis of a technology known as CRISPR-Cas9 that can be used to edit genes within organisms.

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Small Molecule Immunomodulation in Cancer

Small molecule drugs have the advantage of the potential for oral administration and ease of production relative to standard biologic agents. Currently, there are numerous efforts to develop small molecule inhibitors with immunomodulatory effects in cancer.

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Olaparib Added to Standard Treatment Boosts Survival in Patients with Inherited BRCA Mutations

Breast cancer happens when cells in your breast grow and divide in an uncontrolled way, creating a mass of tissue called a tumor. Like other cancers, breast cancer can invade and grow into the tissue surrounding your breast. It can also travel to other parts of your body and form new tumors, causing metastasis. The etiology of breast cancer may be among the most complicated of all cancers given inherent, life-long exposures to multiple endogenous and exogenous factors. The etiology of breast cancer is strongly influenced by defects in the DNA damage repair (DDR) components, in particular to defects of homologous recombination repair (HRR). In 2020, there were 2.3 million women diagnosed with breast cancer and 685,000 deaths globally. As of the end of 2020, there were 7.8 million women alive who were diagnosed with breast cancer in the past 5 years, making it the world’s most prevalent cancer. There are more lost disability-adjusted life years (DALYs) by women to breast cancer globally than any other type of cancer.

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An Orally Active, Small-molecule Approach to Boost Important Protein That May Protect Against Aspects of Aging

Klotho is an enzyme that in humans is encoded by the KL gene. There are three subfamilies of klotho: α-klotho, β-klotho, and γ-klotho. α-klotho is highly expressed in the brain and liver. α-Klotho is a geroprotective factor that exerts anti-physiological stress effects and protects against oxidative damage, hypoxia, and cytotoxic drugs. α-klotho, which binds to the endocrine FGF FGF23 changes cellular calcium homeostasis, by both increasing the expression and activity of TRPV5 (decreasing phosphate reabsorption in the kidney) and decreasing that of TRPC6 (decreasing phosphate absorption from the intestine). Soluble α-Klotho is an endocrine protein that regulates multiple biological processes, including phosphate homeostasis, mineral metabolism, and signaling by insulin-like growth factor 1 (IGF-1), mammalian target of rapamycin (mTOR), cyclic adenosine monophosphate (cAMP), p53/ p21CIP1, and Wnt proteins.

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Neurodegenerative Diseases: Etiology, Research, and Recent Advances in Treatment

Neurons are the building blocks of the nervous system which includes the brain and spinal cord. Neurons normally don’t reproduce or replace themselves, so when they become damaged or die, they cannot be replaced by the body. A neurodegenerative disease is caused by the progressive loss of structure or function of neurons, in the process known as neurodegeneration. Such neuronal damage may ultimately involve cell death. Neurodegenerative disease is an umbrella term for a range of these conditions. Neurodegenerative diseases include amyotrophic lateral sclerosis, multiple sclerosis, Parkinson's disease, Alzheimer's disease, Huntington's disease, multiple system atrophy, and prion diseases. Neurodegeneration can be found in the brain at many different levels of neuronal circuitry, ranging from molecular to systemic.

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Potential Treatment for Multiple Myeloma - CDK6 upregulation as a druggable target (March 2022)

Cell division protein kinase 6 (CDK6) is an enzyme encoded by the CDK6 gene. It is a member of the CMGC family of serine/threonine protein kinases. This kinase is a catalytic subunit of the protein kinase complex that is important for cell cycle G1 phase progression and G1/S transition. The activity of this kinase first appears in the mid-G1 phase, which is controlled by the regulatory subunits including D-type cyclins and members of the INK4 family of CDK inhibitors. This kinase, as well as CDK4, has been shown to phosphorylate, and thus regulate the activity of, tumor suppressor protein Rb. Altered expression of this gene has been observed in multiple human cancers. A mutation in this gene resulting in reduced cell proliferation, and impaired cell motility and polarity, and has been identified in patients with primary microcephaly.

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New Strategy for Synthesizing the Natural Compound Himastatin

Chemists at MIT have developed a novel way to synthesize himastatin, a natural compound that has shown potential as an antibiotic. Using their new synthesis, the researchers were able not only to produce himastatin but also to generate variants of the molecule, some of which also showed antimicrobial activity.

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Small Molecule Compounds and the VEGF Signaling Pathway

Vascular endothelial growth factors (VEGF) are important signaling proteins involved in both vasculogenesis (the de novo formation of the embryonic circulatory system) and angiogenesis (the growth of blood vessels from pre-existing vasculature). VEGF and its receptors have been implicated in the angiogenesis that occurs in many solid tumors including breast cancer, colon cancer, hepatoma, bladder cancer, gastric cancer, and prostate cancer. Studies into VEGF biology have provided tremendous insights into physiologic homeostasis and the molecular mechanisms of cancers and eye disease. Smolecule provides high-quality small-molecule compounds related to the VEGF signaling pathway for research use.

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Small Molecule Compounds Targeting Cyclin-Dependent Kinases

Cyclin-dependent kinases are the families of protein kinases first discovered for their role in regulating the cell cycle including regulating transcription, mRNA processing, and the differentiation of nerve cells. They are present in all known eukaryotes, and their regulatory function in the cell cycle has been evolutionarily conserved. CDKs are considered highly validated targets for several proliferative diseases including cancers. The majority of drug discovery efforts have been focused on traditional ATP-competitive inhibitors. New interests have been generated through academic and biotech efforts to explore, non-classical modalities of CDK inhibition. Smolecule provides high quality compounds targeting CDKs for research use.

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Small Molecule Compounds and the NF-κB Signaling Pathway

NF-κB signaling pathway is a nearly ubiquitous pathway responsible for mediating DNA transcription, and therefore cell function. The pathway is activated by a variety of stimuli including cellular stress, cytokines, free radicals, UV radiation, oxidized LDL, and bacterial/viral infection. NF-κB signaling pathway plays a critical role in almost all chronic diseases and are well-studied and mapped out. It involves multiple players that are targetable from a drug discovery aspect which has prompted researchers to explore thousands of molecules for modulating this pathway. Smolecule provides high-quality small-molecule compounds related to the NF-κB signaling pathway for non-human research use.

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Small Molecule Compounds and the MAPK/ERK Signaling Pathway

MAPK cascades were discovered more than three decades ago and new functions are continuously revealed including promoting cell growth and proliferation. The MAPK/ERK pathway stimulates cellular proliferation and invasion; however, its activation also can increase cellular apoptosis or antagonize pro‐oncogenic input from other signals. The MAPK/ERK signaling pathway might provide important therapeutic targets due to its capacity to interfere with complex molecular pathways, events demonstrated in many ongoing preclinical and clinical studies that emphasize the next level of combined treatment in the era of precision medicine. Smolecule provides high-quality small-molecule compounds related to the MAPK/ERK signaling pathway for research use.

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Small Molecule Compounds and the Nrf2 Signaling Pathway

Nrf2 is ubiquitously and constitutively expressed by cells, thus ensuring their prompt protective response to oxidative, inflammatory, and metabolic stresses. The Nrf2 signaling pathway contributes to the maintenance of cellular and tissue homeostasis and protects cells against oxidative stress. The Nrf2 signaling pathway represents a very promising pharmacological target to control common pathologic mechanisms of inflammatory reactions, respiratory system diseases, cardiovascular diseases, and malignant tumors. A plethora of Nrf2 activators, inducers, and inhibitors have been identified and a few are under clinical development. Smolecule provides high-quality small molecules related to the Nrf2 signaling pathway for research use.

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Small Molecule Compounds and the PI3K Signaling Pathway

The PI3K signaling pathway plays a fundamental role in several cellular processes including inflammation, metabolism, motility, cell proliferation, and survival. Aberrations in PI3K signaling contribute to a broad spectrum of human diseases, such as cancer, immunological disorders, neurological disorders, diabetes, localized tissue overgrowth, and cardiovascular disease. The plethora of functions and implications in different diseases promoted a great effort in the development of compounds targeting the pathway. Inhibition of the PI3K pathway, inhibition of the parallel pathway, and targeted and non-targeted combinations are being clinically studied and the results are promising. Smolecule provides high-quality small molecules related to the PI3K signaling pathway for research use.

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Small Molecule Compounds and the Hedgehog Signaling Pathway

Over the past decade, the Hedgehog signaling pathway has attracted considerable interest because the pathway plays important roles in the tumorigenesis of several types of cancer as well as developmental processes. Numerous drug discovery efforts have resulted in the identification of a wide variety of small molecules that target different members of this pathway, including Smoothened (Smo), Sonic hedgehog protein (Shh), and glioma-associated oncogene (GLI). Some compounds have now entered human clinical trials, and successful proof‐of‐concept studies have been carried out in patients with defined genetic mutations in the Hh pathway. Smolecule provides compounds related to the hedgehog signaling pathway.

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Small Molecule Compounds and the STAT3 Signaling Pathway

STAT-3 serves critical roles in several cellular processes, including the cell cycle, cell proliferation, cellular apoptosis and tumorigenesis. Excessive activation of signal transducer and activator of transcription 3 (STAT3) signaling is observed in a subset of many cancers, making activated STAT3 a highly promising potential therapeutic target. Several STAT3 inhibitors are now entering clinical trials or preclinical development. However, clinical research on selective STAT3 inhibitors remains in its infancy. A significant obstacle in developing STAT-3 inhibitors is the demonstration of the antitumor efficacy in in vivo systems and the lack of animal models for human tumors.

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Small Molecule Compounds and the Wnt Signaling Pathway

The Wnt signaling pathway is a conserved pathway in metazoan animals. Wnt signals are active in numerous contexts, initially in early development and later during the growth and maintenance of various tissues. Deregulated Wnt signaling has catastrophic consequences for the developing embryo and it is now well appreciated that defective Wnt signaling is a causative factor for a number of pleiotropic human pathologies including breast and prostate cancer, glioblastoma, type II diabetes and others. Small molecules targeting the Wnt signaling pathway are now in development, thus paving the way for initial clinical trials using Wnt modulators.

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Small Molecule Compounds and mTOR Signaling Pathway

Mammalian target of rapamycin (mTOR) is a Ser/Thr kinase that regulates a wide range of functions, including cell growth, proliferation, survival, autophagy, metabolism, and cytoskeletal organization. mTOR activity is dysregulated in several human disorders, including cancer. Signaling pathways, in which mTOR complexes are involved are usually dysregulated in various tumors and have been shown to be ideal targets for small molecule drugs. Several of the small molecules have already undergone or approved for clinical trials for treating tumors. The role of these compounds in cancer treatment continues to evolve as new compounds are continuously being disclosed. We summarize recent advances in developing small molecule compounds that target the mTOR signaling pathway.

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Small-molecule Drugs and Cancer Research

Small molecule cancer drugs, because of their small size, have been successfully used to target the extracellular, cell surface ligand-binding receptors as well as the intracellular proteins, including anti-apoptotic proteins that play a key role in transducing downstream signaling for cell growth and metastasis promotion. Research on molecularly targeted cancer drug discovery over the last few decades has resulted in a number of small-molecule drugs being successfully introduced in the clinic for cancer treatment.

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Cell Signaling Pathways and Drug Discovery

In biology, cell signaling is part of any communication process that governs basic activities of cells and coordinates multiple-cell actions. It refers to the various sequences of molecular events that mark a cell’s response to its environment, whether that entails interaction with another cell or other external cues. The ability of cells to perceive and correctly respond to their microenvironment is the basis of development, tissue repair, and immunity, as well as normal tissue homeostasis. Errors in signaling interactions and cellular information processing may cause diseases such as cancer, autoimmunity, and diabetes.

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What are Small-molecule Drugs?

Small-molecule drugs are defined as compounds with low molecular weight that are capable of modulating biochemical processes to diagnose, treat, or prevent diseases. Small-molecule drugs include the aspirin, diphenhydramine, and other molecules that we typically have in our medicine cabinets. Pharmacology usually restricts the term "small-molecule" to molecules that bind specific biological macromolecules and act as an effector, altering the activity or function of the target. Small molecules can have a variety of biological functions or applications, serving as cell signaling molecules, drugs in medicine, pesticides in farming, and in many other roles.

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